N-methylbut-3-enamide
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Overview
Description
N-Methylbut-3-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylbut-3-enamide can be synthesized through several methods:
Amide Formation: One common method involves the reaction of N-methylamine with but-3-enoyl chloride under basic conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Dehydrogenation of Amides: Another method involves the dehydrogenation of N-methylbutanamide using oxidizing agents like triflic anhydride in the presence of a base such as lithium hexamethyldisilazide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Methylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include triflic anhydride and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Imides and other oxidized derivatives.
Reduction Products: Corresponding amides or other reduced forms.
Substitution Products: Various substituted enamides depending on the nucleophile used.
Scientific Research Applications
N-Methylbut-3-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methylbut-3-enamide involves its interaction with various molecular targets. The conjugated double bond and amide group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Methylbutanamide: Similar structure but lacks the conjugated double bond.
N-Methylprop-2-enamide: Similar structure with a different position of the double bond.
N-Methylacrylamide: Similar structure with a different alkyl chain length.
Uniqueness: N-Methylbut-3-enamide is unique due to its specific conjugation of the amide group with a carbon-carbon double bond, which imparts distinct reactivity and stability compared to other similar compounds. This makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
N-methylbut-3-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCEVQEEBMAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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